molecular formula C2H6O2S B031282 Dimethyl sulfone-d6 CAS No. 22230-82-6

Dimethyl sulfone-d6

Cat. No.: B031282
CAS No.: 22230-82-6
M. Wt: 100.17 g/mol
InChI Key: HHVIBTZHLRERCL-WFGJKAKNSA-N
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Description

It is a stable, colorless solid with the molecular formula (CD3)2SO2 and a molecular weight of 100.17 g/mol . This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.

Mechanism of Action

Target of Action

Dimethyl sulfone-d6 is a deuterium-labeled variant of Dimethyl sulfone It’s known that dimethyl sulfoxide, a related compound, acts as a reversible mitogen-activated extracellular signal-regulated kinase-1 (mek1) and mek2 inhibitor .

Mode of Action

It’s known that the sulfur center in dimethyl sulfoxide is nucleophilic toward soft electrophiles and the oxygen is nucleophilic toward hard electrophiles . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Research on dimethyl sulfoxide, a related compound, has shown that it demonstrates antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of Dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that dimethyl sulfoxide, a related compound, may have anti-inflammatory, antioxidant, and analgesic activities . Dimethyl sulfoxide also readily penetrates cellular membranes .

Action Environment

It’s known that dimethyl sulfoxide, a related compound, has a boiling point of 189 °c and a melting point of 202 °C . This suggests that this compound might have similar physical properties and might be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

Dimethyl sulfone-d6 is an endogenous metabolite . It is involved in the microbial catabolism of methionine, which is integrated with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) . The nature of these interactions is complex and involves various enzymes, proteins, and other biomolecules.

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of this compound.

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . It may exert its effects at the molecular level through binding interactions with these biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways that integrate the microbial catabolism of methionine with mammalian metabolism . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl sulfone-d6 can be synthesized by the oxidation of dimethyl sulfoxide-d6. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or nitric acid. The process is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfoxide-d6 to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the reaction of dimethyl sulfoxide-d6 with heavy water (D2O) in the presence of a suitable catalyst. The reaction is typically carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Dimethyl sulfone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Dimethyl sulfone-d6 is similar to other deuterated compounds such as dimethyl sulfoxide-d6 and dimethyl sulfide-d6. its unique isotopic composition makes it particularly useful in NMR spectroscopy and other applications where deuterated compounds are preferred .

List of Similar Compounds

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVIBTZHLRERCL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Dimethyl sulfone-d6 in the context of the provided research papers?

A1: this compound serves as a model compound in the first research paper []. Researchers used it to investigate the effectiveness of static deuterium rotating frame NMR relaxation measurements for characterizing slow molecular motions in solid powders. The deuterium labeling in this compound allows for selective observation of its dynamics using deuterium NMR techniques. The study demonstrated that this approach can successfully determine conformational exchange rates and activation energies, offering valuable insights into the compound's dynamic behavior in the solid state [].

Q2: How was this compound incorporated into the research described in the second paper?

A2: The second paper focuses on a synthetic method for producing Methanesulfonyl chloride-d3 []. Interestingly, this compound appears as a minor byproduct during this synthesis. The paper highlights that a small quantity of this compound was isolated alongside the desired Methanesulfonyl chloride-d3 product []. This observation suggests potential side reactions occurring during the chlorination process of Dimethyl sulfoxide-d6.

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